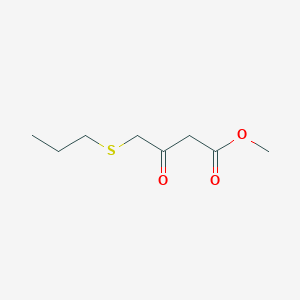

Methyl 3-oxo-4-(propylsulfanyl)butanoate

Description

Methyl 3-oxo-4-(propylsulfanyl)butanoate is a methyl ester derivative of 3-oxobutanoic acid, featuring a propylsulfanyl group at the 4-position. This compound belongs to a class of β-keto esters, which are widely utilized in organic synthesis as intermediates for pharmaceuticals, agrochemicals, and bioactive molecules.

Properties

CAS No. |

114607-72-6 |

|---|---|

Molecular Formula |

C8H14O3S |

Molecular Weight |

190.26 g/mol |

IUPAC Name |

methyl 3-oxo-4-propylsulfanylbutanoate |

InChI |

InChI=1S/C8H14O3S/c1-3-4-12-6-7(9)5-8(10)11-2/h3-6H2,1-2H3 |

InChI Key |

IIYJAYADFUAIFC-UHFFFAOYSA-N |

Canonical SMILES |

CCCSCC(=O)CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-oxo-4-(propylsulfanyl)butanoate typically involves the esterification of 3-oxo-4-(propylsulfanyl)butanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity reagents and stringent quality control measures ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-4-(propylsulfanyl)butanoate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

Substitution: Nucleophilic substitution reactions can replace the propylsulfanyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 3-oxo-4-(propylsulfanyl)butanoate has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor

Mechanism of Action

The mechanism of action of Methyl 3-oxo-4-(propylsulfanyl)butanoate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. The pathways involved include nucleophilic acyl substitution and oxidation-reduction reactions .

Comparison with Similar Compounds

Structural Comparison with Analogous Esters

β-Keto esters share a common 3-oxobutanoate backbone but vary in ester groups (methyl, ethyl) and 4-position substituents. Key structural analogs include:

Key Observations :

- Aryl-substituted analogs (e.g., p-tolyl, trifluorophenyl) exhibit higher molecular weights and aromatic π-system interactions, influencing their crystallinity and thermal stability .

- Methyl vs. ethyl esters affect steric bulk and hydrolysis rates, with methyl esters generally being more reactive in nucleophilic substitutions .

Physicochemical Properties and Spectroscopic Data

Available data for Ethyl 3-oxo-4-(p-tolyl)butanoate (from ) provides a benchmark for comparison:

*Estimates for this compound are based on structural analogies.

- The lower molar mass of the target compound (due to the propylsulfanyl group vs. p-tolyl) likely reduces boiling point and density.

- The sulfur atom may increase polarity, enhancing solubility in polar aprotic solvents compared to aryl-substituted analogs.

Spectroscopic Data :

- NMR and MS techniques (as used in for pyrrole derivatives) would distinguish the propylsulfanyl group via characteristic δ 2.5–3.5 ppm (¹H NMR for S–CH₂) and sulfur isotopic patterns in MS.

Comparison with Target Compound :

- This compound could be synthesized via thiol-ene click chemistry or nucleophilic substitution of a 4-chloro-3-oxobutanoate ester with propanethiol.

- The propylsulfanyl group may require milder reaction conditions compared to aryl substitutions due to thiol nucleophilicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.